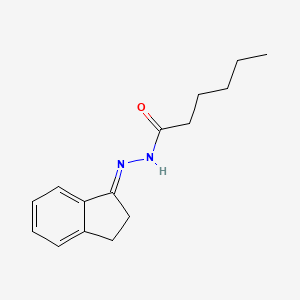
4-methyl-2-(4-morpholinyl)-6-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(4-morpholinyl)-6-quinolinol, also known as MXQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and has been found to possess a range of biological activities. MXQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
4-methyl-2-(4-morpholinyl)-6-quinolinol exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth. 4-methyl-2-(4-morpholinyl)-6-quinolinol also activates various transcription factors, such as NF-κB and Nrf2, which are involved in regulating the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methyl-2-(4-morpholinyl)-6-quinolinol has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. 4-methyl-2-(4-morpholinyl)-6-quinolinol has also been found to inhibit the growth of various cancer cells and induce apoptosis, which is a programmed cell death mechanism.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-2-(4-morpholinyl)-6-quinolinol has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. 4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its biological activities and has been found to possess a range of potential applications in various fields of scientific research. However, 4-methyl-2-(4-morpholinyl)-6-quinolinol also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-2-(4-morpholinyl)-6-quinolinol. One area of interest is the development of 4-methyl-2-(4-morpholinyl)-6-quinolinol-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the study of 4-methyl-2-(4-morpholinyl)-6-quinolinol's mechanisms of action and its interactions with other signaling pathways in the body. Additionally, the development of novel synthesis methods for 4-methyl-2-(4-morpholinyl)-6-quinolinol and its derivatives may lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
The synthesis of 4-methyl-2-(4-morpholinyl)-6-quinolinol involves the reaction between 4-morpholinyl-2-aminophenol and 4-chloro-3-methylquinoline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and anti-viral properties. 4-methyl-2-(4-morpholinyl)-6-quinolinol has been used as a tool for studying the mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
Eigenschaften
IUPAC Name |
4-methyl-2-morpholin-4-ylquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-14(16-4-6-18-7-5-16)15-13-3-2-11(17)9-12(10)13/h2-3,8-9,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUGAHNKHMZBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-4-methyl-6-hydroxyquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)